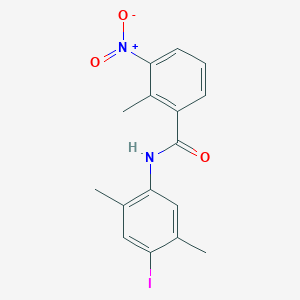
N-(4-iodo-2,5-dimethylphenyl)-2-methyl-3-nitrobenzamide
Descripción general
Descripción
N-(4-iodo-2,5-dimethylphenyl)-2-methyl-3-nitrobenzamide, also known as INH1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. INH1 is a potent inhibitor of Rho kinase, an enzyme that plays a crucial role in various cellular processes, including cell migration, proliferation, and apoptosis.
Aplicaciones Científicas De Investigación
N-(4-iodo-2,5-dimethylphenyl)-2-methyl-3-nitrobenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular disease, and neurological disorders. In cancer research, this compound has been shown to inhibit cancer cell migration, invasion, and metastasis in various cancer types, including breast, lung, and prostate cancer. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In cardiovascular research, this compound has been shown to improve cardiac function and reduce cardiac fibrosis in animal models of heart failure. In neurological research, this compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Mecanismo De Acción
N-(4-iodo-2,5-dimethylphenyl)-2-methyl-3-nitrobenzamide is a potent inhibitor of Rho kinase, an enzyme that plays a crucial role in various cellular processes, including cell migration, proliferation, and apoptosis. Rho kinase regulates actin cytoskeleton dynamics, which is essential for cell migration and invasion. This compound inhibits Rho kinase by binding to its ATP-binding site, thereby preventing its activation and downstream signaling.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including inhibition of cancer cell migration and invasion, improvement of cardiac function, reduction of cardiac fibrosis, improvement of cognitive function, and reduction of neuroinflammation. This compound has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-iodo-2,5-dimethylphenyl)-2-methyl-3-nitrobenzamide has several advantages for lab experiments, including its high potency and selectivity for Rho kinase inhibition, its ability to inhibit cancer cell migration and invasion, and its potential therapeutic applications in various diseases. However, this compound also has some limitations, including its poor solubility in water, which can limit its use in in vivo studies, and its potential off-target effects, which can affect the interpretation of experimental results.
Direcciones Futuras
There are several future directions for N-(4-iodo-2,5-dimethylphenyl)-2-methyl-3-nitrobenzamide research, including the development of more potent and selective Rho kinase inhibitors, the optimization of this compound for in vivo studies, the evaluation of this compound in combination with other therapies, and the identification of novel therapeutic applications for this compound in other diseases. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of this compound and to identify potential biomarkers for patient selection and monitoring.
Propiedades
IUPAC Name |
N-(4-iodo-2,5-dimethylphenyl)-2-methyl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15IN2O3/c1-9-8-14(10(2)7-13(9)17)18-16(20)12-5-4-6-15(11(12)3)19(21)22/h4-8H,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGADPECMURFCNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1I)C)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15IN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-bromo-1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole](/img/structure/B4876224.png)


![ethyl 2-({[2-(2-chlorophenyl)-4-quinolinyl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4876239.png)
![6-[(4-benzyl-1-piperazinyl)carbonyl]-3-(4-methylphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4876244.png)
![(3-allyl-4-oxo-1,3-thiazolidin-2-ylidene)[(4-methylphenyl)sulfonyl]acetonitrile](/img/structure/B4876252.png)
![N-propyl-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide](/img/structure/B4876266.png)

![4-(4-methylphenyl)-1-[(3-phenyl-2-propen-1-yl)thio]-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4876283.png)
![5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4876293.png)
![2-[(1,3-benzothiazol-2-yloxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4876297.png)
![3-[2,5-dimethoxy-4-(1-pyrrolidinyl)phenyl]-2-(3-fluorophenyl)acrylonitrile](/img/structure/B4876305.png)
![N-allyl-3-[(diethylamino)sulfonyl]-4-methoxybenzamide](/img/structure/B4876312.png)
